tert-Butyl 7-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 7-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl group, amino group, and difluoro substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Difluoro Substituents: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) for hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl 7-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of difluoro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-amino-4-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-amino-4,4-dichloro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The unique combination of tert-butyl, amino, and difluoro groups in tert-Butyl 7-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate contributes to its distinct chemical properties, such as increased stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H18F2N2O2 |
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Molecular Weight |
284.30 g/mol |
IUPAC Name |
tert-butyl 7-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18F2N2O2/c1-13(2,3)20-12(19)18-7-9-6-10(17)4-5-11(9)14(15,16)8-18/h4-6H,7-8,17H2,1-3H3 |
InChI Key |
YBODTFJOXSLGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)N)C(C1)(F)F |
Origin of Product |
United States |
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